BENGHE Validation & Comparative

Check Availability & Pricing

Ebanol vs. Sandalore: A Comprehensive
Chemical and Olfactory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ebanol

Cat. No.: B1236554

In the realm of synthetic sandalwood odorants, Ebanol and Sandalore stand out as two of the
most significant and widely utilized molecules in modern perfumery. Both chemicals aim to
replicate the sought-after warm, woody, and creamy scent of natural sandalwood oil, yet they
possess distinct chemical structures and nuanced olfactory profiles that set them apart. This
guide provides a detailed comparison of Ebanol and Sandalore, offering insights into their
chemical properties, olfactory characteristics, and the biological pathways they influence,
supported by available experimental data.

Chemical and Physical Properties

Ebanol and Sandalore, while both serving as sandalwood substitutes, exhibit differences in
their molecular architecture which in turn influences their physical and olfactory properties.
Ebanol is characterized by a pentenol side chain, whereas Sandalore possesses a pentanol
side chain. A summary of their key chemical and physical properties is presented in Table 1.
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Property Ebanol Sandalore
3-Methyl-5-(2,2,3-trimethyl-3- 3-Methyl-5-(2,2,3-

IUPAC Name cyclopenten-1-yl)-4-penten-2- trimethylcyclopent-3-en-1-
ol yl)pentan-2-ol
67801-20-1[1][2][3][4][5]6][7] 65113-99-7[9][10][11][12][13]

CAS Number

[8]

[14][15][16]

Molecular Formula

C14H240[2][3][4]1[5][6]

C14H260[9][10][11][12][14]

Molecular Weight 208.34 g/mol [1][3] 210.36 g/mol [10][11][14]
Colorless to pale yellow Colorless to pale yellow,

Appearance o . o
liquid[6][8][17] viscous liquid[9]

Boiling Point 283 - 287 °C[3][6] Not specified

Vapor Pressure

0.0013 hPa @ 20°C[1][4]

~0.001 hPa @ 25°C[9]

Olfactory Profile: A Tale of Two Sandalwoods

The olfactory characteristics of Ebanol and Sandalore are where their distinctions become

most apparent to the perfumer and researcher. While both provide a foundational sandalwood
note, their nuances and strength differ significantly.

Ebanol is renowned for its powerful and rich sandalwood character, often described as having
musky, creamy, and even slightly milky facets.[18] It possesses a warm, buttery sweetness with
subtle undertones of maple syrup and nuts.[18] Its high-impact nature means it can bring
significant volume and elegance to woody accords.[19][20]

Sandalore, on the other hand, presents a classic, creamy, and sweet sandalwood aroma.[9] It
is often considered to have a more linear and purely woody profile compared to the complexity
of Ebanol.[1] A notable characteristic of Sandalore is its propensity to induce specific anosmia,
or odor fatigue, in some individuals, making its perceived intensity highly variable.[9]

A comparative summary of their olfactory properties is provided in Table 2.
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Olfactory Parameter

Ebanol

Sandalore

Odor Description

Rich, creamy sandalwood with
pronounced ambery-musky
facets; subtly lactonic and
nutty with hints of dried fennel,

liquorice, and immortelle.[1]

Woody, sandalwood, creamy,

sweet, and milky.[9]

Very high; approximately four

Medium to powerful,

Odor Strength times more powerful than perception varies due to
natural sandalwood oil.[1] anosmia.[9]
Odor Threshold ~0.21 ng/L in air.[1] ~0.7 ppt (air) or 2.996 ng/L.[9]

Tenacity on Blotter

Exceptional; persists for
approximately 400 hours (3
weeks).[1][19]

>400 hours.[9]

Typical Use Level

0.5% - 5%[4][19]

0.1% - 10%][9]

Experimental Protocols
Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for the sensory analysis of
volatile compounds like Ebanol and Sandalore. It combines the separation power of gas

chromatography with the sensitivity of the human nose as a detector. A general experimental

workflow for the GC-O analysis of these aroma chemicals is outlined below.
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Sample Preparation

Dilution of Ebanol/Sandalore
in appropriate solvent (e.g., ethanol)

Gas Chromatography

Injection into GC
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Detection
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'
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Olfactory Port

Odor description and
intensity recording

Integration of chemical
(MSD) and sensory (olfactory)
data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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